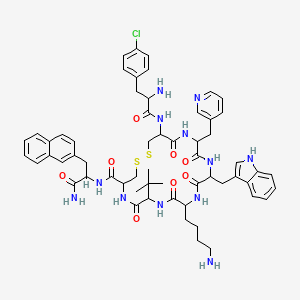
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 es un péptido sintético compuesto por varios aminoácidos. Este compuesto destaca por su estructura compleja, que incluye tanto aminoácidos naturales como no naturales. Tiene aplicaciones en diversos campos, incluida la química medicinal y la investigación de péptidos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Reacciones de Acoplamiento: Utilizando reactivos como HATU (1-[Bis(dimetilamino)metilen]-1H-1,2,3-triazolo[4,5-b]piridinio 3-óxido hexafluorofosfato) para formar enlaces peptídicos.
Pasos de Desprotección: Eliminar los grupos protectores de los aminoácidos para permitir un mayor acoplamiento.
Escisión de la Resina: Utilizando ácidos fuertes como el ácido trifluoroacético (TFA) para liberar el péptido de la resina.
Métodos de Producción Industrial
La producción industrial de este péptido puede implicar sintetizadores de péptidos automatizados, que simplifican el proceso SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Los residuos de cisteína pueden formar puentes disulfuro en condiciones oxidativas.
Reducción: Los puentes disulfuro pueden reducirse nuevamente a tioles libres utilizando agentes reductores como el ditiotreitol (DTT).
Sustitución: El péptido puede sufrir reacciones de sustitución, particularmente en las cadenas laterales de los aminoácidos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H2O2) u oxidación al aire.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Diversos nucleófilos dependiendo de la sustitución objetivo.
Productos Principales
Oxidación: Formación de péptidos unidos por puentes disulfuro.
Reducción: Péptidos que contienen tiol libre.
Sustitución: Péptidos modificados con cadenas laterales alteradas.
Aplicaciones Científicas De Investigación
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 tiene varias aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: Investigado por sus interacciones con moléculas biológicas y su potencial como agente terapéutico.
Medicina: Explorado por su potencial en el desarrollo de fármacos, particularmente en la diana de proteínas o vías específicas.
Industria: Utilizado en el desarrollo de materiales y sensores basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 implica su interacción con objetivos moleculares específicos. El péptido puede unirse a proteínas, alterando su función o inhibiendo su actividad. La presencia de aminoácidos no naturales puede mejorar su estabilidad y especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
H-DL-Phe(4-Cl)-OMe.HCl: Un compuesto relacionado con una estructura más simple.
4-Cloro-DL-Fenilalanina Metil Éster Clorhidrato: Otro compuesto similar utilizado en la síntesis de péptidos.
Singularidad
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 es único debido a su estructura compleja, que incluye múltiples aminoácidos no naturales. Esta complejidad permite interacciones específicas y una mayor estabilidad, lo que lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C59H71ClN12O8S2 |
|---|---|
Peso molecular |
1175.9 g/mol |
Nombre IUPAC |
10-(4-aminobutyl)-19-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75) |
Clave InChI |
BLEAANKQQSAKNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


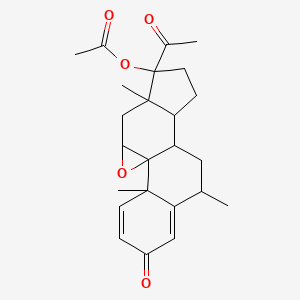

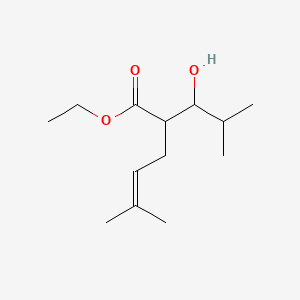
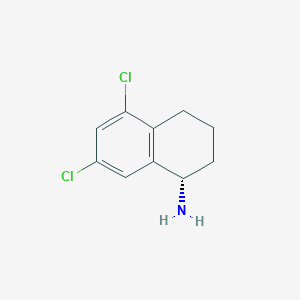
![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
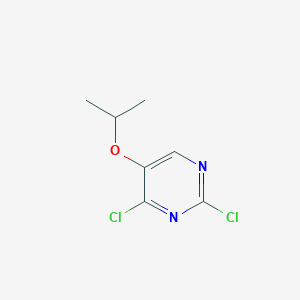
![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

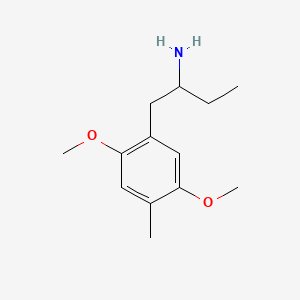
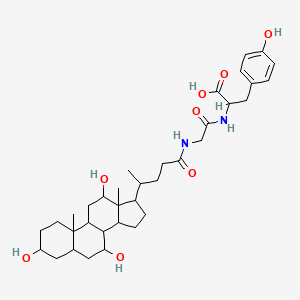
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
